Ethyl 2-(2-methoxyphenylamino)acetate
Description
Ethyl 2-(2-methoxyphenylamino)acetate is an organic compound characterized by an ethyl ester backbone functionalized with a 2-methoxyphenylamino group at the α-carbon. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol). This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic systems like oxadiazoles and imidazoles . Its structural features—a methoxy-substituted aromatic ring linked via an amino group to an acetate ester—make it a versatile precursor for further functionalization.
Properties
CAS No. |
69825-50-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyanilino)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-6-4-5-7-10(9)14-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
ZTMOEWCQFSDPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl 2-(2-methoxyphenylamino)acetate with five structurally related compounds, highlighting differences in substituents, molecular weight, and applications:
Key Observations:
- Substituent Effects: The 2-methoxyphenylamino group in the target compound provides nucleophilicity due to the amino group, enabling condensation reactions (e.g., with carbonyl compounds to form heterocycles) . In contrast, the bromo substituent in ethyl 2-bromo-2-(2-methoxyphenyl)acetate facilitates nucleophilic substitution reactions, making it a precursor for further functionalization . The β-keto group in ethyl 2-phenylacetoacetate allows keto-enol tautomerism, enhancing its reactivity in Claisen or Knorr condensations, unlike the stable amino group in the target compound .
- The acetylphenoxy ether in ethyl 2-(2-acetylphenoxy)acetate lacks the amino group’s nucleophilicity but offers stability under acidic conditions, favoring ether-cleavage reactions .
Stability and Handling
- The target compound’s amino group may require protection during harsh reactions (e.g., strong acids), whereas the bromo analog (ethyl 2-bromo-2-(2-methoxyphenyl)acetate) is moisture-sensitive and typically stored under inert conditions .
- Ethyl 2-phenylacetoacetate, as a β-keto ester, is prone to decomposition under prolonged heat and requires refrigeration for stability .
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